Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate
CAS No.:
Cat. No.: VC18078596
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O3 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl 9-oxo-1,8-diazaspiro[3.5]nonane-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) |
| Standard InChI Key | AMNDAGRALKCZIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC12CCCNC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s spirocyclic structure consists of a six-membered ring fused to a five-membered ring through a single carbon atom. Key features include:
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Spiro junction: Connects the piperidine (six-membered) and pyrrolidine (five-membered) rings.
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Functional groups: A tert-butyl carbamate (Boc) group at position 1 and a ketone at position 5 .
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Stereochemistry: The rigid spiro framework imposes conformational constraints, influencing binding interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.30 g/mol | |
| Melting Point | 55–56°C | |
| Boiling Point | 349°C | |
| Density | 1.12 g/cm³ | |
| Solubility | Chloroform, Methanol (slight) | |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCCNC2=O |
Synthesis and Optimization
Oxidation of Tert-Butyl 1,6-Diazaspiro[3.5]Nonane-1-Carboxylate
A common route involves oxidizing the precursor tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate using potassium permanganate () or chromium trioxide () in dichloromethane. Palladium on carbon () enhances efficiency under ambient conditions:
Alternative Pathway via Zn/Cu-Mediated Cyclization
ChemicalBook describes a method using a Zn/Cu couple and trichloroacetyl chloride in tert-butyl methyl ether (-BuOMe):
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Substrate: Tert-butyl 4-methylenepiperidine-1-carboxylate.
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Reagent: 2,2,2-Trichloroacetyl chloride in dimethyl ether (DME).
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Workup: NHCl quenching followed by ethyl acetate extraction.
This yields the product at 15% efficiency after silica gel chromatography .
| Compound Name | Molecular Formula | Target | IC (nM) |
|---|---|---|---|
| Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate | RET Kinase | 42 | |
| Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | CDK4/6 | 68 | |
| Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | Androgen Receptor | 120 |
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for kinase inhibitors: Structural rigidity enhances selectivity over off-target proteins .
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Prodrug development: The Boc group facilitates controlled release in vivo.
Organic Synthesis
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Building block: Used in multicomponent reactions (e.g., Ugi, Passerini) to access polycyclic architectures .
Future Directions
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